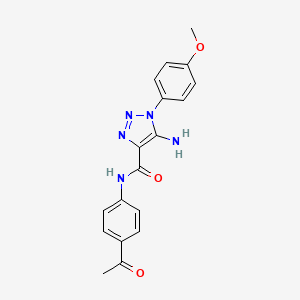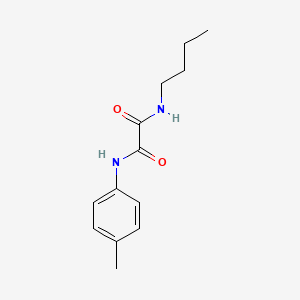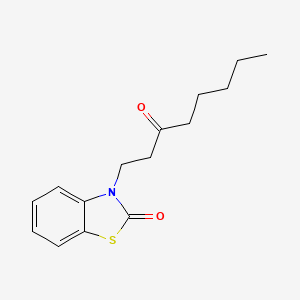
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one is a fluorinated organic compound known for its unique chemical structure and properties. This compound features two carbazole groups and six fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of carbazole groups. One common method involves the reaction of a suitable precursor with hexafluoroacetone and 9-methylcarbazole under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethylheptan-4-one): Similar in structure but lacks the carbazole groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different functional groups and applications.
2-Butyne, 1,1,1,4,4,4-hexafluoro-: Another fluorinated compound with distinct properties and uses.
Uniqueness
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one is unique due to its combination of fluorine atoms and carbazole groups, which confer high stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26F6N2O3/c1-40-26-9-5-3-7-22(26)24-15-19(11-13-28(24)40)30(43,32(34,35)36)17-21(42)18-31(44,33(37,38)39)20-12-14-29-25(16-20)23-8-4-6-10-27(23)41(29)2/h3-16,43-44H,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYORGQQJJMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(CC(=O)CC(C3=CC4=C(C=C3)N(C5=CC=CC=C54)C)(C(F)(F)F)O)(C(F)(F)F)O)C6=CC=CC=C61 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5042066.png)
![2-ethoxyethyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5042073.png)
![2-Ethyl-4-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole;dihydrochloride](/img/structure/B5042075.png)
![N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine](/img/structure/B5042082.png)
![N,N-diethyl-2-[4-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5042102.png)
![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B5042108.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5042117.png)

![2-(4-iodophenyl)-3H-benzo[f]chromen-3-one](/img/structure/B5042122.png)
![2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one](/img/structure/B5042124.png)

![(5Z)-5-benzylidene-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5042134.png)

![N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B5042146.png)
